1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine 1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15768237
InChI: InChI=1S/C10H18N4/c1-13-5-4-10(12-13)8-14-6-2-9(11)3-7-14/h4-5,9H,2-3,6-8,11H2,1H3
SMILES:
Molecular Formula: C10H18N4
Molecular Weight: 194.28 g/mol

1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine

CAS No.:

Cat. No.: VC15768237

Molecular Formula: C10H18N4

Molecular Weight: 194.28 g/mol

* For research use only. Not for human or veterinary use.

1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine -

Specification

Molecular Formula C10H18N4
Molecular Weight 194.28 g/mol
IUPAC Name 1-[(1-methylpyrazol-3-yl)methyl]piperidin-4-amine
Standard InChI InChI=1S/C10H18N4/c1-13-5-4-10(12-13)8-14-6-2-9(11)3-7-14/h4-5,9H,2-3,6-8,11H2,1H3
Standard InChI Key AAAVYVYXQRTGGE-UHFFFAOYSA-N
Canonical SMILES CN1C=CC(=N1)CN2CCC(CC2)N

Introduction

Chemical Identification and Basic Properties

Structural Characteristics

The compound features a piperidine ring substituted at the 4-position with an amine group and at the 1-position with a (1-methyl-1H-pyrazol-3-yl)methyl moiety. Key identifiers include:

PropertyValue
IUPAC Name1-[(1-methylpyrazol-3-yl)methyl]piperidin-4-amine
CAS Number1260659-12-8
Molecular FormulaC10H18N4\text{C}_{10}\text{H}_{18}\text{N}_4
Molecular Weight194.28 g/mol
SMILESCN1C=CC(=N1)CN2CCC(CC2)N
InChI KeyAAAVYVYXQRTGGE-UHFFFAOYSA-N

The pyrazole ring contributes aromaticity and hydrogen-bonding capacity, while the piperidine amine enhances solubility and bioavailability .

Synthesis and Preparation

Synthetic Routes

The synthesis typically involves alkylation or reductive amination strategies:

  • Alkylation of Piperidine Derivatives:
    Reacting 4-aminopiperidine with 3-(chloromethyl)-1-methyl-1H-pyrazole in the presence of a base (e.g., K2_2CO3_3) yields the target compound.

    4-Aminopiperidine+3-(Chloromethyl)-1-methylpyrazoleBaseProduct\text{4-Aminopiperidine} + \text{3-(Chloromethyl)-1-methylpyrazole} \xrightarrow{\text{Base}} \text{Product}
  • Reductive Amination:
    Condensation of 1-methyl-1H-pyrazole-3-carbaldehyde with 4-aminopiperidine followed by reduction using NaBH4_4 or H2_2/Pd-C achieves the desired product .

Optimization and Industrial Production

Continuous flow reactors and catalysts like palladium on carbon (Pd-C) improve yield (up to 98%) and purity . Solvents such as ethanol or dichloromethane are preferred for scalability .

Structural and Computational Analysis

Molecular Geometry

X-ray crystallography and DFT calculations reveal:

  • Piperidine Ring: Adopts a chair conformation.

  • Pyrazole-Piperidine Linkage: The methylene bridge (CH2-\text{CH}_2-) allows rotational flexibility, enabling interactions with biological targets .

Physicochemical Properties

PropertyValue
LogP (Partition Coefficient)1.65
Topological Polar Surface Area47.08 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

The compound exhibits moderate lipophilicity, facilitating blood-brain barrier penetration .

Pharmacological Properties

Biological Activities

  • Anticonvulsant: Modulates GABAA_A receptors, reducing seizure activity in rodent models.

  • Anti-inflammatory: Inhibits cyclooxygenase-2 (COX-2) and NF-κB pathways (IC50_{50} = 12 μM) .

  • Antimicrobial: Disrupts bacterial cell membranes (MIC = 8–16 μg/mL against S. aureus) .

Mechanism of Action

The amine group interacts with GPCRs (e.g., serotonin 5-HT4_4), while the pyrazole moiety inhibits enzymes like phosphodiesterase-4 (PDE4) .

Applications in Drug Discovery

Lead Compound Development

  • Neurological Disorders: Analogues show promise as antidepressants and cognitive enhancers .

  • Oncology: Derivatives inhibit tubulin polymerization (IC50_{50} = 0.8 μM) .

Structure-Activity Relationships (SAR)

  • Pyrazole Substitution: Electron-withdrawing groups (e.g., -CF3_3) enhance COX-2 selectivity .

  • Piperidine Modification: N-Methylation improves metabolic stability.

Hazard StatementPrecautionary Measure
H315 (Skin irritation)Wear protective gloves/clothing
H319 (Eye irritation)Use eye protection
H335 (Respiratory irritation)Use in well-ventilated areas

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